1-(3-Chloro-5-methoxyphenyl)ethanone
Description
1-(3-Chloro-5-methoxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at the 3-position, a methoxy group at the 5-position, and an acetyl group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 184.62 g/mol.
The chlorine and methoxy substituents influence its electronic properties, rendering it reactive toward nucleophilic and electrophilic substitutions.
Properties
IUPAC Name |
1-(3-chloro-5-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)7-3-8(10)5-9(4-7)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPUAUXLNOREF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214760-34-6 | |
| Record name | 3'-Chloro-5'-methoxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-5-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-5-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Formation of 3-chloro-5-methoxybenzoic acid.
Reduction: Formation of 1-(3-chloro-5-methoxyphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant promise in pharmaceutical development, particularly in the synthesis of anticancer agents. Derivatives of 1-(3-Chloro-5-methoxyphenyl)ethanone have shown antiproliferative activity against melanoma cell lines, indicating potential for cancer therapy . The presence of both chloro and methoxy groups enhances its biological activity by altering the electron density on the aromatic ring, making it more reactive towards biological targets .
Case Study: Anticancer Properties
A study demonstrated that derivatives incorporating a pyrazole ring alongside this compound exhibited strong antiproliferative effects against human cancer cell lines. The mechanism involved the induction of apoptosis in melanoma cells, suggesting that this compound could be a lead structure for developing new anticancer therapies .
Agricultural Sciences
In agricultural applications, this compound serves as a chemical intermediate in the synthesis of agrochemicals. Its unique reactivity profile allows for the development of herbicides and pesticides that can target specific pathways in plants or pests. The chloro and methoxy substituents contribute to its effectiveness as a bioactive agent .
Chemical Synthesis
The compound is also utilized as an intermediate in organic synthesis. It can be synthesized through various methods, including Friedel-Crafts acylation and electrophilic aromatic substitution reactions. The choice of solvents, temperature, and catalysts significantly influence the yield and purity of the final product .
Structural Similarities and Comparisons
This compound shares structural characteristics with other bioactive compounds, which may enhance its potential applications:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-(4-Chlorophenyl)ethanone | Chlorine substituent on para position | Commonly used in pharmaceuticals but less diverse reactivity |
| 1-(3-Methylphenyl)ethanone | Methyl substituent instead of chloro | Less potent biological activity compared to chloro derivatives |
| 4-Methoxyacetophenone | Methoxy group on para position | Lacks chlorine substituent which may limit reactivity |
The presence of both chloro and methoxy groups in this compound contributes to its unique reactivity profile and enhances its potential applications compared to similar compounds .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-5-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 1-(3-Chloro-5-methoxyphenyl)ethanone, highlighting differences in substituents, physical properties, and synthetic routes:
Physicochemical Properties
- Electronic Effects: The chlorine atom (electron-withdrawing) and methoxy group (electron-donating) create a polarized aromatic ring, affecting reactivity. For example, 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethanone exhibits enhanced electrophilicity due to the trifluoromethyl group .
- Melting Points: Hydroxy-substituted analogs (e.g., 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone) generally have higher melting points (109–110°C) compared to non-hydroxylated derivatives due to hydrogen bonding .
Biological Activity
1-(3-Chloro-5-methoxyphenyl)ethanone, also known as a derivative of acetophenone, has garnered attention in recent years due to its notable biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a methoxy group on a phenyl ring, contributing to its unique chemical properties. The compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound and its derivatives. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells.
Case Studies
- Cell Line Studies : A study demonstrated that derivatives of this compound showed significant cytotoxicity with IC50 values below 100 μM across multiple cancer cell lines. The mechanism of action was linked to apoptosis induction, characterized by increased phosphatidylserine exposure and altered mitochondrial membrane potential.
- Synergistic Effects : In combination with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall anticancer efficacy. For instance, when paired with conventional drugs like doxorubicin, the compound improved the therapeutic index against resistant cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
Research Findings
- Bacterial Inhibition : Studies have reported that this compound effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 μg/mL, indicating moderate antibacterial activity .
- Fungal Activity : The compound has also been evaluated for antifungal properties against Candida species. Results indicated significant antifungal activity with MIC values comparable to standard antifungal agents like fluconazole .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the chloro group at the 3-position and the methoxy group at the 5-position on the phenyl ring significantly influences its interaction with biological targets.
| Substituent Position | Biological Activity | Effect on Potency |
|---|---|---|
| 3-Chloro | Anticancer | Increased |
| 5-Methoxy | Antimicrobial | Enhanced |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
